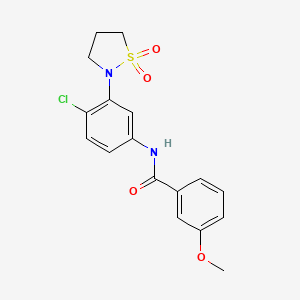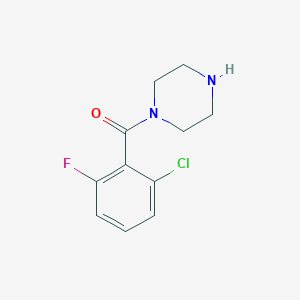
1-(2-Chloro-6-fluorobenzoyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloro-6-fluorobenzoyl)piperazine is a chemical compound with the molecular formula C11H12ClFN2O and a molecular weight of 242.68 g/mol . It is characterized by the presence of a piperazine ring substituted with a 2-chloro-6-fluorobenzoyl group. This compound is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-6-fluorobenzoyl)piperazine typically involves the reaction of 2-chloro-6-fluorobenzoyl chloride with piperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1-(2-Chloro-6-fluorobenzoyl)piperazine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the benzoyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Hydrolysis conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products Formed
The major products formed from these reactions include substituted piperazines, N-oxides, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.
科学研究应用
1-(2-Chloro-6-fluorobenzoyl)piperazine has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool to study receptor interactions.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(2-Chloro-6-fluorobenzoyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular functions .
相似化合物的比较
Similar Compounds
1-(2-Chloro-6-fluorobenzyl)piperazine: Similar in structure but with a benzyl group instead of a benzoyl group.
1-(2-Chloro-6-fluorophenyl)piperazine: Similar in structure but with a phenyl group instead of a benzoyl group.
Uniqueness
1-(2-Chloro-6-fluorobenzoyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro substituents on the benzoyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound in research and development.
属性
IUPAC Name |
(2-chloro-6-fluorophenyl)-piperazin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFN2O/c12-8-2-1-3-9(13)10(8)11(16)15-6-4-14-5-7-15/h1-3,14H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVJFVUMQOZFQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
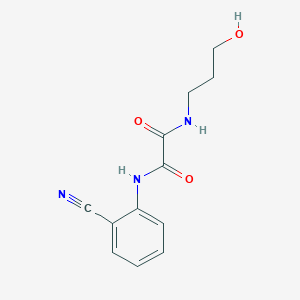
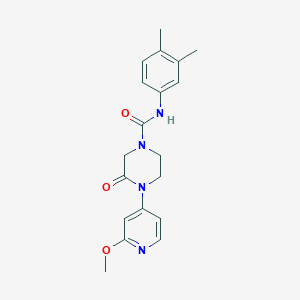
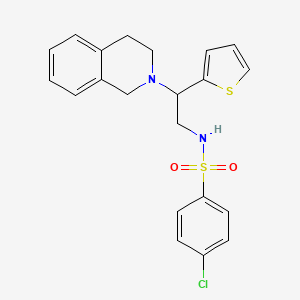
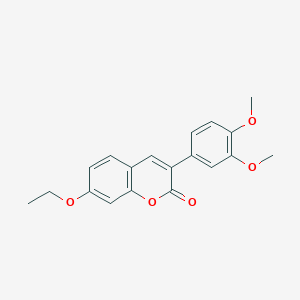

![1-[7-[(2-Fluorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperidine-4-carboxamide](/img/structure/B2465326.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2465327.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide](/img/structure/B2465333.png)
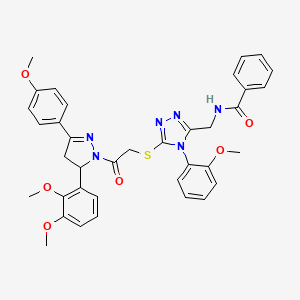
![7-Fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride](/img/structure/B2465335.png)
![3-((5-ethoxybenzo[d]thiazol-2-yl)amino)-6,7-dimethoxyisobenzofuran-1(3H)-one](/img/structure/B2465336.png)
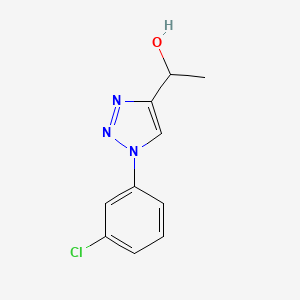
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)picolinamide](/img/structure/B2465338.png)
